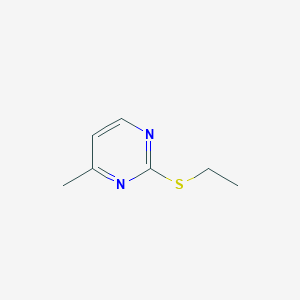
(2E)-(2-Phenylcyclohexylidene)ethanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-(2-Phenylcyclohexylidene)ethanoic acid is an organic compound with the molecular formula C14H16O2. It features a cyclohexylidene ring substituted with a phenyl group and a carboxylic acid group. This compound is notable for its unique structure, which includes multiple bonds, aromatic rings, and functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(2-Phenylcyclohexylidene)ethanoic acid typically involves the reaction of cyclohexanone with benzaldehyde under basic conditions to form the intermediate (2-Phenylcyclohexylidene)ethanol. This intermediate is then oxidized to yield the desired this compound. The reaction conditions often include the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-(2-Phenylcyclohexylidene)ethanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2E)-(2-Phenylcyclohexylidene)ethanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E)-(2-Phenylcyclohexylidene)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Similar structure but lacks the cyclohexylidene ring.
Cyclohexanecarboxylic acid: Similar structure but lacks the phenyl group.
Cinnamic acid: Similar structure but has a different arrangement of the phenyl and carboxylic acid groups.
Uniqueness
(2E)-(2-Phenylcyclohexylidene)ethanoic acid is unique due to its combination of a cyclohexylidene ring and a phenyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(2E)-2-(2-phenylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,15,16)/b12-10+ |
Clé InChI |
DCESOIYNTQELMW-ZRDIBKRKSA-N |
SMILES isomérique |
C1CC/C(=C\C(=O)O)/C(C1)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(=CC(=O)O)C(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


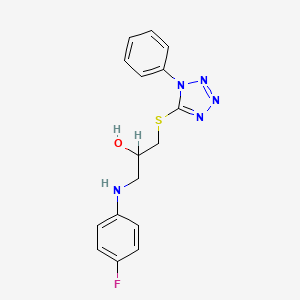

![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
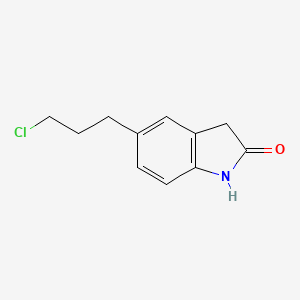
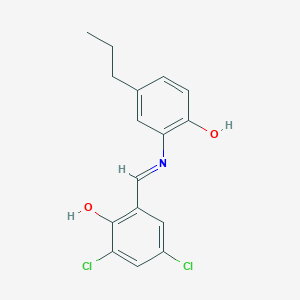

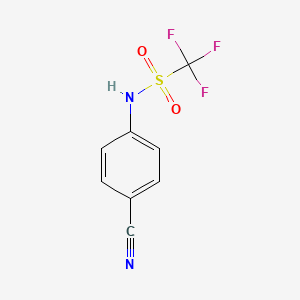


![(+/-)-(1S*,2S*,5R*)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15086618.png)
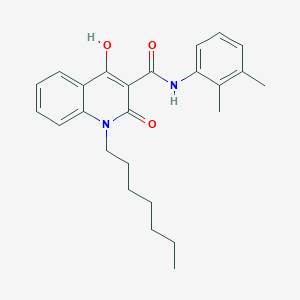
![6-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15086624.png)
